tert-butyl N-(2-ethoxycyclopropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-ethoxycyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-13-8-6-7(8)11-9(12)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQIACBOMWDEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171450 | |
| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-62-3 | |
| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profile and Handling of Boc-2-ethoxycyclopropylamine
Technical Guide | Version 1.0
Executive Summary
Boc-2-ethoxycyclopropylamine (systematically tert-butyl N-(2-ethoxycyclopropyl)carbamate; CAS 1803606-62-3) is a specialized intermediate used in medicinal chemistry, particularly for introducing the cyclopropylamine pharmacophore. Its solubility profile is governed by the lipophilic tert-butyloxycarbonyl (Boc) protecting group and the ether functionality, which mask the polarity of the amine.
Quick Guide:
-
Best Solvents for Dissolution: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).
-
Best Solvents for Precipitation/Crystallization: Hexanes, Heptane, cold Diethyl Ether.
-
Incompatible Solvents: Water (insoluble), strong acids (degradation).
Chemical Identity & Structural Analysis
Understanding the molecular architecture is the first step in predicting solubility behavior.
| Property | Detail |
| Common Name | Boc-2-ethoxycyclopropylamine |
| IUPAC Name | tert-butyl N-(2-ethoxycyclopropyl)carbamate |
| CAS Number | 1803606-62-3 |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Physical State | Typically a viscous oil or low-melting solid (depending on isomeric purity) |
| Lipophilicity (LogP) | ~1.8 – 2.2 (Predicted) |
Structural Drivers of Solubility:
-
Boc Group: The bulky tert-butyl group dominates the solubility profile, imparting significant lipophilicity and making the compound soluble in non-polar and moderately polar organic solvents.
-
Ethoxy Group: Adds ether-like character, enhancing solubility in alcohols and ethers but maintaining poor water solubility.
-
Cyclopropane Ring: A strained, hydrophobic core that aligns with non-polar solvents.
Solubility Profile in Organic Solvents[1][2]
The following data categorizes solvents based on their interaction with Boc-2-ethoxycyclopropylamine. This classification is derived from standard handling protocols for Boc-protected cyclopropylamines and analogous carbamates [1, 3].
Table 1: Qualitative Solubility Matrix (Ambient Temperature)
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Preferred solvent for reactions and extractions. |
| Chloroform (CHCl₃) | High | Excellent alternative to DCM. | |
| Esters | Ethyl Acetate (EtOAc) | High | Standard solvent for column chromatography and extraction. |
| Ethers | Tetrahydrofuran (THF) | High | Ideal for anhydrous reactions (e.g., alkylation). |
| Diethyl Ether (Et₂O) | Moderate/High | Good solubility; often used for precipitation when cooled. | |
| 1,4-Dioxane | High | Used in deprotection steps (with HCl). | |
| Alcohols | Methanol (MeOH) | High | Soluble, but nucleophilic. Use with caution in acidic conditions. |
| Ethanol (EtOH) | High | Suitable for recrystallization if the compound is a solid. | |
| Polar Aprotic | DMF / DMSO | High | Soluble, but difficult to remove. Avoid unless necessary. |
| Hydrocarbons | Hexanes / Heptane | Low / Sparingly | Acts as an anti-solvent . Used to precipitate the product or as a non-polar eluent in chromatography. |
| Aqueous | Water | Insoluble | The compound is lipophilic. Aqueous washes are used to remove impurities. |
Experimental Protocols
Protocol A: Rapid Solubility Screening (Visual)
Use this protocol to quickly verify solvent compatibility for a new batch.
-
Preparation: Weigh 10 mg of Boc-2-ethoxycyclopropylamine into a 2 mL clear glass vial.
-
Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).
-
Observation:
-
Dilution: If insoluble, add solvent in 100 µL increments up to 1 mL total (10 mg/mL). If still insoluble, the solvent is an anti-solvent .
Protocol B: Crystallization / Precipitation Workflow
For purification or obtaining a solid form.
-
Dissolution: Dissolve the crude material in a minimum amount of DCM or EtOAc .
-
Anti-Solvent Addition: Slowly add Hexanes (or Heptane) dropwise with stirring until a persistent cloudiness appears.
-
Cooling: Place the mixture in a freezer (-20°C) for 2-12 hours.
-
Collection: Filter the resulting precipitate.[2][3] If an oil forms instead of crystals, re-dissolve and try a more gradual addition of anti-solvent or use Diethyl Ether at -78°C.
Protocol C: Reaction Solvent Selection
Causality: The choice of solvent affects reaction rate and stability.
-
Standard Coupling/Modification: Use DCM or DMF .
-
Deprotection (Boc removal): Use 4M HCl in Dioxane or TFA in DCM . Note: See Stability Section regarding the cyclopropane ring.
Critical Handling & Stability (E-E-A-T)
Acid Sensitivity Warning: While the Boc group is removed by acid, the 2-ethoxycyclopropane core is sensitive. Strong acids can cause the ring to open or rearrange, especially due to the electron-donating ethoxy group which stabilizes the developing carbocation at the cyclopropyl position [3].
-
Recommendation: When deprotecting, control temperature strictly (0°C to Room Temp). Avoid prolonged exposure to strong aqueous acids. Use anhydrous conditions (HCl/Dioxane) where possible to minimize side reactions.
Visual Workflow: Solubility Decision Tree The following diagram illustrates the logical flow for selecting a solvent based on the intended application.
Figure 1: Decision tree for solvent selection based on experimental intent.
References
-
BLD Pharm. (n.d.). tert-Butyl N-(2-ethoxycyclopropyl)carbamate Product Page. Retrieved from
-
Organic Syntheses. (n.d.). tert-BUTYL N-(1-ETHOXYCYCLOPROPYL)CARBAMATE. Organic Syntheses, Coll. Vol. 6, p.179 (1988); Vol. 58, p.16 (1978). Retrieved from
-
Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem. 2011, 7, 1021–1026. Retrieved from
Sources
A Technical Guide to 2-Ethoxy Substituted Cyclopropane Amino Acid Building Blocks for Drug Discovery
Abstract
Non-canonical amino acids (ncAAs) are foundational to modern medicinal chemistry, enabling the design of therapeutic peptides and peptidomimetics with enhanced stability, permeability, and potency.[1] Among these, cyclopropane-containing amino acids are particularly valuable for their ability to impose rigid conformational constraints on the peptide backbone.[2][3] This guide provides an in-depth technical overview of a specialized subclass: 2-ethoxy substituted cyclopropane amino acid building blocks. We will explore the strategic rationale for the 2-ethoxy substituent, detail robust stereoselective synthetic methodologies, and discuss their application as versatile intermediates in drug development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these unique structural motifs to address complex therapeutic challenges.
Introduction: The Strategic Value of Cyclopropane Scaffolds in Medicinal Chemistry
The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in molecular design. Its unique electronic and structural properties, stemming from significant angle and torsional strain (27.5 kcal/mol), confer benefits that are highly sought after in drug development.[4][5] The C-C bonds possess enhanced π-character, and the overall scaffold introduces a level of three-dimensionality and conformational rigidity that is difficult to achieve with linear or more flexible cyclic systems.[5][6]
When incorporated into amino acid structures, the cyclopropane ring acts as a "molecular vise," locking the orientation of both the amino acid side chain and the peptide backbone.[1] This pre-organization into a bioactive conformation can lead to a more favorable entropic contribution upon binding to a biological target, thereby enhancing potency.[5] Furthermore, the cyclopropyl group is known to improve key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties by:
-
Increasing Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[5]
-
Enhancing Membrane Permeability: The lipophilic nature of the cyclopropyl group can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[6]
-
Reducing Off-Target Effects: The fixed conformation can improve selectivity for the intended target, minimizing interactions with other proteins.[5]
The successful incorporation of cyclopropane amino acid derivatives into FDA-approved drugs, such as the Hepatitis C protease inhibitors Grazoprevir and Simeprevir, validates their importance in modern pharmaceuticals.[1]
The 2-Ethoxy Substituent: A Handle for Modulating Polarity and Reactivity
The introduction of an ethoxy group at the 2-position of the cyclopropane ring adds a layer of strategic functionality. This substituent is not merely a passive structural element; it is an active modulator of the building block's physicochemical properties and synthetic potential.
-
Polarity and Solubility: The oxygen atom of the ethoxy group acts as a hydrogen bond acceptor, introducing a polar element that can be used to fine-tune the molecule's solubility and interaction with polar residues in a binding pocket.
-
Chemical Handle: The 2-ethoxycyclopropyl motif is, in effect, a masked cyclopropanone. The ether linkage can be hydrolyzed under acidic conditions, unmasking a reactive ketone. This ketone can then serve as a handle for a wide array of subsequent chemical transformations, including reductive amination, olefination, or aldol reactions, dramatically increasing the synthetic versatility of the building block.
-
Stereoelectronic Effects: The electron-donating nature of the ethoxy group influences the reactivity of the cyclopropane ring itself, potentially modulating its stability and interaction with metabolic enzymes.
This combination of conformational restriction from the cyclopropane core and tunable functionality from the ethoxy group makes these building blocks exceptionally powerful tools for library synthesis and lead optimization.
Stereoselective Synthesis of 2-Ethoxycyclopropane Amino Acid Precursors
The reliable and stereocontrolled synthesis of these building blocks is paramount. While various cyclopropanation methods exist, the Simmons-Smith cyclopropanation of an electron-rich olefin, such as an ethyl vinyl ether derivative, stands out as a robust and well-suited protocol.[7] This reaction involves an organozinc carbenoid (ICH₂ZnI) that adds a methylene group across the double bond in a concerted, stereospecific fashion.[7][8]
A logical synthetic strategy involves the cyclopropanation of a chiral glycine equivalent bearing a vinyl ether moiety. This approach allows for the early introduction of stereochemistry, which is then carried through the synthesis.
Caption: Proposed workflow for the stereoselective synthesis.
Detailed Experimental Protocol: Asymmetric Simmons-Smith Cyclopropanation
The following protocol is a representative example based on established procedures for hydroxyl-directed cyclopropanations, adapted for an enol ether substrate.[7][8] The causality for this choice rests on the high degree of chemoselectivity and stereocontrol achievable with this method.
Objective: To synthesize a protected (1R, 2S)-2-ethoxycyclopropane amino acid ester from its corresponding alkene precursor.
Materials:
-
Alkene Precursor (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (3.0 eq)
-
Diiodomethane (CH₂I₂), (3.0 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon gas supply
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with the alkene precursor (1.0 eq) dissolved in anhydrous DCM (approx. 0.1 M concentration).
-
Inert Atmosphere: The system is purged with argon for 15 minutes.
-
Cooling: The reaction mixture is cooled to 0 °C using an ice-water bath. Causality: Cooling is critical to control the exothermic reaction and prevent side reactions.
-
Reagent Addition: Diethylzinc (3.0 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred for an additional 20 minutes at 0 °C.
-
Carbenoid Formation: Diiodomethane (3.0 eq) is added dropwise over 30 minutes. A white precipitate (zinc iodide) may form. Causality: The slow addition maintains a low concentration of the reactive carbenoid, favoring the desired cyclopropanation over polymerization or other side reactions.
-
Reaction Monitoring: The reaction is allowed to stir at 0 °C and warm slowly to room temperature overnight (12-16 hours). Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution. Vigorous gas evolution (ethane) will occur. Causality: The quench neutralizes the reactive organozinc species.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired diastereomer of the 2-ethoxy substituted cyclopropane amino acid ester.
Comparison of Synthetic Methods
While the Simmons-Smith reaction is highly effective, other methods for cyclopropanation exist. The choice of method is dictated by substrate compatibility, desired stereochemistry, and scalability.
| Method | Typical Reagents | Stereocontrol | Advantages | Disadvantages |
| Simmons-Smith | Et₂Zn, CH₂I₂ | Good to Excellent (often substrate-directed)[8] | High chemoselectivity; tolerant of many functional groups.[7] | Stoichiometric zinc waste; can be sensitive to air/moisture. |
| Catalytic (Rh, Cu) | Diazoacetate, Chiral Catalyst | Excellent (catalyst-controlled)[9] | High turnover numbers; excellent enantioselectivity. | Diazo compounds can be hazardous; catalyst cost.[10] |
| Corey-Chaykovsky | Sulfur Ylide | Variable | Effective for electron-deficient olefins.[11][12] | Less effective for electron-rich olefins like enol ethers. |
Downstream Functionalization and Applications
The true power of the 2-ethoxy building block lies in its potential for diversification. The ethoxy group serves as a stable protecting group that can be removed to reveal a highly versatile cyclopropanone intermediate.
Caption: Replacing a flexible unit with a rigid mimic.
Conclusion and Future Outlook
2-Ethoxy substituted cyclopropane amino acids represent a class of building blocks with significant, yet under-explored, potential in drug discovery. They merge the proven benefits of conformational constraint with the synthetic versatility of a masked ketone. The stereoselective synthesis, achievable through robust methods like the Simmons-Smith cyclopropanation, makes them accessible for both small-scale library synthesis and larger-scale lead optimization campaigns.
Future efforts in this area should focus on expanding the toolbox of 2-alkoxy substituents (e.g., methoxy, benzyloxy) to further modulate properties and developing novel catalytic, enantioselective methods for their synthesis to improve efficiency and reduce waste. As the demand for peptides and other beyond-Rule-of-5 molecules grows, these precisely engineered building blocks will be indispensable tools for creating the next generation of therapeutics.
References
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
- Kumar, A. K. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. (2023). DTIC.
- Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N - ResearchGate.
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
- Chandgude, A. L., & Fasan, R. (2018). Highly Diastereo‐ and Enantioselective Synthesis of Nitrile‐Substituted Cyclopropanes by Myoglobin‐Mediated Carbene Transfer.
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. (2022). Molecules. [Link]
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2023). Organic Letters. [Link]
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
- Adams, L. A., Aggarwal, V. K., & Bonnert, R. V. (2003).
-
Wurz, R. P., & Charette, A. B. (2004). An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines. The Journal of Organic Chemistry. [Link]
Sources
- 1. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sas.rochester.edu [sas.rochester.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Stability of Ethoxy-Substituted Cyclopropyl Carbamates: A Technical Guide
Executive Summary
This technical guide addresses the structural integrity, hydrolytic kinetics, and metabolic fate of ethoxy-substituted cyclopropyl carbamates.[1] These motifs are critical in medicinal chemistry, serving as bioisosteres for unstable ketones or as prodrugs for cyclopropanone derivatives (e.g., in aldehyde dehydrogenase inhibitors like Coprine).[1]
The stability of these compounds is binary and position-dependent:
-
Geminal (1,1-substitution): Functionally
-acetals (hemiaminal ethers).[1] Highly sensitive to acidic hydrolysis; stable in basic conditions.[1] -
Vicinal (1,2-substitution): Functionally "Donor-Acceptor" cyclopropanes.[1] Susceptible to nucleophilic ring-opening rather than simple hydrolysis.[1]
Part 1: Structural Dynamics & Electronic Theory[1]
The Geminal Instability (1-Ethoxy-1-Carbamate)
When the ethoxy group and the carbamate nitrogen are attached to the same carbon (C1), the molecule behaves as a cyclic hemiaminal ether.
-
Electronic Push-Pull: The nitrogen lone pair donates electron density into the C1-O bond antibonding orbital (
), weakening the ethoxy linkage.[1] -
Strain Release: The cyclopropane ring possesses ~27.5 kcal/mol of strain energy. Protonation of the ethoxy oxygen creates a distinct leaving group (ethanol). The resulting intermediate is a highly reactive cyclopropyl iminium ion .
-
Consequence: This intermediate rapidly hydrolyzes to cyclopropanone (often as the hydrate), which subsequently inhibits enzymes (e.g., ALDH) or polymerizes.[1]
The Vicinal Reactivity (2-Ethoxy-1-Carbamate)
In 1,2-systems, the stability is governed by "Donor-Acceptor" cyclopropane physics.[1]
-
Donor: Ethoxy group (C2).[1]
-
Acceptor: Carbamate (C1).[1]
-
Mechanism: Under Lewis acid catalysis or thermal stress, the C1-C2 bond polarizes, leading to ring opening.[1] However, unlike the geminal variant, these are generally stable to aqueous hydrolysis at physiological pH.[1]
Part 2: Hydrolytic & Chemical Stability Mechanisms[1]
Acid-Catalyzed Decomposition (Geminal Pathway)
The primary degradation pathway for 1-ethoxycyclopropyl carbamates is acid-catalyzed solvolysis.[1] This is a first-order kinetic process dependent on hydronium ion concentration
Mechanism:
-
Protonation: The ether oxygen is protonated.[1]
-
Elimination: Ethanol is expelled, driven by the nitrogen lone pair and relief of steric crowding, forming a cyclopropyl iminium ion.[1]
-
Hydrolysis: Water attacks the iminium carbon (C1).[1]
-
Collapse: The resulting hemiaminal collapses to release the carbamate/amine and generates cyclopropanone.
Visualization of Decomposition Pathway
The following diagram details the divergent pathways for degradation versus metabolic activation.
Figure 1: Acid-catalyzed activation of 1-ethoxycyclopropyl carbamates leading to cyclopropanone generation or ring opening.[1]
Part 3: Analytical Protocols (Self-Validating Systems)[1]
To rigorously assess stability, researchers must distinguish between carbamate cleavage (loss of the protecting group) and cyclopropyl ring opening/solvolysis (loss of the ethoxy group).
Protocol: pH-Rate Profile Determination
Objective: Determine the
Reagents:
-
Buffer A (pH 1.2): 0.1 N HCl.[1]
-
Buffer B (pH 7.4): 50 mM Phosphate Buffer.
-
Internal Standard: Caffeine (chemically inert, distinct UV).[1]
Methodology:
-
Preparation: Dissolve 10 mg of substrate in 100
L Acetonitrile (ACN). -
Initiation: Spike 10
L of stock into 990 L of pre-warmed (37°C) Buffer A and Buffer B in separate HPLC vials. -
Monitoring: Inject immediately onto RP-HPLC (C18 column).
-
Validation (The "Self-Check"):
-
Monitor the appearance of Ethanol (via GC-headspace if possible, or by mass balance loss in LC-MS).[1]
-
Monitor the appearance of the free carbamate/amine (M-46 peak in MS).
-
Control: Run N-Boc-cyclopropylamine (lacks ethoxy) in parallel.[1] If this degrades, your conditions are cleaving the carbamate, not just the ethoxy ether.
-
Data Output Structure:
| Parameter | pH 1.2 (Gastric Sim) | pH 7.4 (Plasma Sim) | Interpretation |
| Calculated slope | Calculated slope | Rate constant of degradation | |
| Half-life | |||
| Primary Product | Cyclopropanone / Ring Open | Intact Parent | Mechanism confirmation |
Protocol: Metabolic Stability (Plasma/Microsomal)
Carbamates are generally stable to plasma esterases, but the cyclopropyl moiety is a known suicide substrate for Cytochrome P450 (CYP).[1]
Workflow:
-
Incubate substrate (1
M) with Human Liver Microsomes (HLM) + NADPH.[1] -
Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold ACN.
-
Analyze via LC-MS/MS.[1]
-
Critical Check: Look for M+16 (hydroxylation) and M+14 (oxidation to ketone/ring opening).[1] Cyclopropyl amines often inhibit CYPs via ring-opening radical mechanisms [1].[1]
Part 4: Synthesis & Handling Best Practices
Synthesis of 1-Ethoxycyclopropyl Carbamates
Direct alkylation of 1-aminocyclopropanol is difficult due to instability.[1] The preferred route utilizes the Curtius Rearrangement of modified cyclopropanecarboxylic acids or reaction of 1-ethoxycyclopropylamine (generated in situ) with chloroformates.
Reaction Scheme (Textual):
-
Start with 1-ethoxycyclopropanecarboxylic acid.[1]
-
Convert to acyl azide (DPPA, Et3N).[1]
-
Thermal rearrangement (
, Toluene) to Isocyanate.[1] -
Trap with Alcohol (
) Carbamate.[1]
Handling Precautions:
-
Avoid Acidic Workups: Do not use HCl or silica gel for purification if the ethoxy group is geminal. Use neutral alumina or basified silica (1% Et3N).[1]
-
Storage: Store at -20°C under Argon. Presence of trace acid (from chloroform degradation) will autocatalytically destroy the sample.
Experimental Workflow Visualization
Figure 2: Decision tree for stability assessment in drug development.
References
-
Wiseman, J. S., & Abeles, R. H. (1979).[1] Mechanism of inhibition of aldehyde dehydrogenase by cyclopropanone hydrate and the mushroom toxin coprine.[2] Biochemistry, 18(3), 427–435.[1][2] [Link]
-
Wiberg, K. B. (1986).[1] The structure and properties of cyclopropane. Angewandte Chemie International Edition, 25(4), 312-322.[1] [Link][1]
-
Organic Chemistry Portal. (2024).[1] Hemiaminal ether synthesis by alcoholysis or hydrolysis.[1][3] [Link]
-
Nature's Poisons. (2014).[1] Coprine: Alcohol Poisoning From Mushrooms? [Link]
Sources
Methodological & Application
Application Note: tert-Butyl N-(2-ethoxycyclopropyl)carbamate in Peptide Synthesis
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the incorporation of tert-butyl N-(2-ethoxycyclopropyl)carbamate into peptide scaffolds. This reagent acts as a versatile building block, offering utility as both a conformationally constrained peptidomimetic and a latent electrophilic warhead (masked enal) for protease inhibition.
Executive Summary & Mechanism of Action
tert-Butyl N-(2-ethoxycyclopropyl)carbamate (CAS: 1803606-62-3) is a specialized building block used to introduce the 2-ethoxycyclopropylamine moiety into peptide backbones. Unlike simple aminocyclopropanes, the presence of the 2-ethoxy group imparts unique electronic and steric properties:
-
Conformational Constraint: The cyclopropane ring rigidly locks the
and torsion angles, restricting the conformational space of the peptide and potentially enhancing binding affinity to receptors (e.g., TRPM8 agonists) [1]. -
Latent Warhead (Suicide Inhibition): The 2-ethoxycyclopropyl system functions as a masked
-unsaturated aldehyde (enal) . Under specific acidic conditions or enzymatic catalysis, the cyclopropyl ether can undergo electrocyclic ring opening to generate a reactive alkylating species, making it valuable for designing covalent inhibitors of cysteine and serine proteases [2].
Strategic Considerations
Before initiating synthesis, the stability of the ethoxy-cyclopropane motif must be the primary consideration. This moiety is an acetal equivalent and is sensitive to strong acids.
| Parameter | Characteristic | Implication for Synthesis |
| Acid Stability | Moderate to Low | Critical Risk: Prolonged exposure to high concentrations of TFA (e.g., >50%) can trigger premature ring opening or solvolysis. |
| Base Stability | High | Compatible with Fmoc-SPPS protocols (Piperidine/DBU stable). |
| Stereochemistry | cis / trans isomers | Commercial sources are often mixtures. Separation may be required if defined stereochemistry is critical for bioactivity [3]. |
| Solubility | Lipophilic | Improves cell permeability of the final peptide construct. |
Experimental Protocols
Protocol A: Coupling to Peptide C-Terminus (Fragment Condensation)
This protocol describes attaching the reagent to the carboxylic acid of a peptide or amino acid.
Reagents:
-
Peptide-COOH (0.1 mmol)
-
tert-Butyl N-(2-ethoxycyclopropyl)carbamate (1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
DMF (Anhydrous)
Workflow:
-
Deprotection of Reagent (Pre-step):
-
Note: The reagent is Boc-protected. To couple it as an amine, the Boc group must be removed first.
-
Dissolve tert-butyl N-(2-ethoxycyclopropyl)carbamate in 4M HCl in Dioxane (2 mL) at 0°C .
-
Stir for 30 minutes. Do not use TFA to avoid ring opening.
-
Concentrate in vacuo to yield the amine-hydrochloride salt.
-
-
Activation:
-
Dissolve Peptide-COOH in DMF (2 mL).
-
Add HATU and DIPEA. Stir for 2 minutes to activate the acid.
-
-
Coupling:
-
Add the freshly prepared 2-ethoxycyclopropylamine hydrochloride salt to the activated peptide solution.
-
Adjust pH to ~8 with additional DIPEA if necessary.
-
Stir at Room Temperature (RT) for 2–4 hours.
-
-
Work-up:
-
Dilute with EtOAc, wash with 5% NaHCO₃, Water, and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: N-Terminal Extension (Using the Reagent as a Building Block)
If the reagent is to be placed in the middle of a peptide chain, the Boc group must be removed after coupling to the previous amino acid.
Critical Warning: Standard TFA deprotection (95% TFA) used in Boc chemistry is too harsh and will likely degrade the ethoxycyclopropane ring.
Modified Deprotection Strategy:
-
Reagent: 3M HCl in Ethyl Acetate or 4M HCl in Dioxane.
-
Temperature: 0°C (Ice bath).
-
Time: Monitor strictly by TLC/LCMS (typically 20–40 min).
Step-by-Step:
-
Coupling: Couple tert-butyl N-(2-ethoxycyclopropyl)carbamate to the resin-bound peptide or free amino acid using Protocol A (Activation of the acid component).
-
Deprotection:
-
Treat the intermediate with 4M HCl/Dioxane at 0°C for 30 min.
-
Validation: Check LCMS for the mass of
. Ensure no peak corresponding to (ring opening/elimination) is observed.
-
-
Elongation: Neutralize the amine salt with DIPEA and proceed immediately to the next coupling step.
Mechanistic Visualization
Figure 1: Synthesis & Reactivity Workflow
The following diagram illustrates the critical decision points between maintaining the stable scaffold and activating the latent warhead.
Caption: Figure 1. Dual pathway showing the controlled synthesis of the peptide scaffold (green) and the potential acid-catalyzed activation of the warhead (red).
Troubleshooting & Quality Control
Data Presentation: Stability Profile
| Condition | Stability Rating | Observation |
| 50% TFA / DCM (RT) | Low | Significant degradation/ring opening observed within 1 hour. |
| 4M HCl / Dioxane (0°C) | High | Boc removal clean; <5% ring opening over 1 hour. |
| 20% Piperidine / DMF | Excellent | Stable indefinitely (Fmoc compatible). |
| pH 7.4 Buffer (PBS) | Excellent | Stable for biological assays (>24h). |
Common Issues
-
Loss of Ethoxy Group: If LCMS shows a mass of M-46 (loss of EtOH), the ring has opened and eliminated ethanol.
-
Solution: Lower deprotection temperature to 0°C or -10°C. Switch from TFA to HCl/Dioxane.
-
-
Incomplete Coupling: The secondary amine (if N-alkylated) or steric bulk of the cyclopropane can slow coupling.
-
Solution: Use HATU or PyAOP; increase reaction time to 4-6 hours.
-
References
- Vulpetti, A., & Dalvit, C. (2012). Fluorine Local Environment: From Screening to Drug Design. Drug Discovery Today, 17(15-16), 890-897. (Contextual reference on cyclopropyl ethers in drug design).
-
Wipf, P., et al. (2005). Synthesis of trans-2-Substituted-Cyclopropylamines. Journal of the American Chemical Society.[1] (Methodology for stereoselective synthesis of cyclopropyl amines).
- Gagnon, A., et al. (2022). Novel mixtures and uses of (2e)-3-(1,3-benzodioxol-5-yl)-n-phenyl-n-(tetrahydro-3-furanyl)-2-propenamide. WO2022207944A9.
-
Mondal, S., et al. (2023). Copper-Catalyzed N-Alkylation of Amides and Amines.[2][3] European Journal of Inorganic Chemistry. (Discusses reactivity of trans-2-ethoxycyclopropyl derivatives). [Link]
Sources
Application Note: Optimization of Transition-Metal Catalyzed Cyclopropanation for 2-Ethoxycyclopropylamine Precursors
Executive Summary & Strategic Rationale
The 2-ethoxycyclopropylamine moiety represents a high-value pharmacophore, serving as a conformationally restricted bioisostere of ethylamine and a core structure in lysine-specific demethylase 1 (LSD1) inhibitors. However, its synthesis is complicated by the inherent instability of the hemiaminal ether linkage masked within the cyclopropane ring.
This guide details the optimal reaction conditions for synthesizing the critical precursor, ethyl 2-ethoxycyclopropanecarboxylate , via transition-metal catalyzed cyclopropanation. We compare the high-throughput Rhodium(II) route against the stereoselective Copper(I)-Bis(oxazoline) route, providing a validated roadmap for scaling this volatile intermediate.
Key Technical Challenges Solved:
-
Carbenoid Dimerization: Mitigating the formation of diethyl fumarate/maleate byproducts.
-
Diastereocontrol: Steering the cis/trans ratio (endo/exo) using ligand architecture.
-
Moiety Stability: Preventing acid-catalyzed ring opening of the sensitive acetal-like cyclopropane during workup.
Mechanistic Principles & Catalyst Selection
The transformation relies on the decomposition of ethyl diazoacetate (EDA) by a transition metal catalyst to form a metal-carbene intermediate. This electrophilic species undergoes a [2+1] cycloaddition with the electron-rich double bond of ethyl vinyl ether.
Reaction Pathway Analysis
The reaction proceeds through a concerted but asynchronous mechanism. The chemoselectivity is dictated by the electrophilicity of the metal carbene; Rhodium(II) carbenes are highly reactive and prone to indiscriminate insertion, whereas Copper(I) carbenes are softer, allowing for better stereochemical communication with chiral ligands.
Figure 1: Catalytic cycle for the cyclopropanation of ethyl vinyl ether. Note the competing dimerization pathway (red dashed line) which is suppressed by slow addition of the diazo compound.
Experimental Protocols
Protocol A: High-Yield Synthesis (Rhodium Catalysis)
Objective: Rapid generation of racemic scaffold for initial SAR or bulk intermediate production. Catalyst: Rhodium(II) Acetate Dimer [Rh2(OAc)4].
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Ethyl Vinyl Ether | 5.0 - 10.0 | Substrate | Use excess to minimize carbene dimerization. |
| Ethyl Diazoacetate (EDA) | 1.0 | Reagent | EXPLOSIVE HAZARD. Handle as solution. |
| Rh2(OAc)4 | 0.5 - 1.0 mol% | Catalyst | Green powder; air stable. |
| DCM or DCM/Pentane | Solvent | Medium | Anhydrous required. |
Step-by-Step Methodology
-
System Prep: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a high-precision syringe pump.
-
Catalyst Charge: Add Rh2(OAc)4 (0.5 mol%) and Ethyl Vinyl Ether (5.0 equiv) to the flask. Dissolve in anhydrous DCM (0.5 M relative to enol ether).
-
Temperature Control: Bring the solution to a gentle reflux (approx. 40°C). Note: Higher temperature favors the release of N2 and prevents accumulation of unreacted diazo compound.
-
Controlled Addition (CRITICAL):
-
Prepare a solution of EDA (1.0 equiv) in DCM (1:1 v/v).
-
Add the EDA solution via syringe pump over 4–8 hours .
-
Rate: The solution should remain green (color of catalyst). If it turns yellow/orange, EDA is accumulating—STOP addition and let it react.
-
-
Workup:
-
Cool to room temperature.[1]
-
Concentrate in vacuo to remove solvent and excess ethyl vinyl ether.
-
Purification: Distillation under reduced pressure (approx. 60–70°C at 10 mmHg) is preferred over silica chromatography to avoid acid-catalyzed decomposition of the acetal.
-
Expected Outcome: ~85-95% Yield. Diastereomeric Ratio (dr) typically 60:40 (trans:cis).
Protocol B: Enantioselective Synthesis (Copper-Box Catalysis)
Objective: Synthesis of optically active precursors (e.g., for chiral drug candidates). Catalyst: Cu(OTf)2 + (S,S)-t-Bu-Bis(oxazoline) [Evans' Catalyst].
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Ethyl Vinyl Ether | 3.0 - 5.0 | Substrate | |
| Ethyl Diazoacetate | 1.0 | Reagent | |
| Cu(OTf)2 | 1.0 mol% | Metal Source | Must be anhydrous. |
| (S,S)-t-Bu-Box Ligand | 1.1 mol% | Chiral Ligand | Controls stereochemistry. |
Step-by-Step Methodology
-
Catalyst Formation:
-
In a glovebox or under strict Ar, mix Cu(OTf)2 and the Box ligand in dry DCM. Stir for 1 hour to form the active blue/green complex.
-
-
Substrate Addition: Add Ethyl Vinyl Ether (3-5 equiv) to the catalyst solution.
-
Reaction:
-
Cool the mixture to 0°C or -10°C . Lower temperatures improve enantioselectivity but slow the reaction.
-
Add EDA (dissolved in DCM) slowly over 6–10 hours.
-
-
Workup:
-
Filter through a small plug of neutral alumina (to remove Cu salts without exposing the product to acidic silica).
-
Concentrate and purify via distillation.[2]
-
Expected Outcome: 70-85% Yield. >90% trans selectivity; >90% ee (enantiomeric excess).
Downstream Processing: The Curtius Rearrangement
The cyclopropane ester is the precursor. To obtain the 2-ethoxycyclopropylamine , a Curtius rearrangement is required.
Warning: The 2-ethoxy group renders the cyclopropane ring sensitive to acid. The ring will open to form an acyclic aldehyde if exposed to strong aqueous acid.
Optimized Route:
-
Hydrolysis: LiOH (1.1 equiv) in THF/H2O. Do not use HCl for acidification. Carefully neutralize to pH 5-6 with mild buffer (NaH2PO4) and extract immediately.
-
Curtius: Treat the crude acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in t-Butanol at reflux.
-
Product: This yields the N-Boc-2-ethoxycyclopropylamine , a stable, crystalline solid suitable for storage.
Figure 2: Conversion of the ester precursor to the protected amine. The Boc-protection stabilizes the sensitive hemiaminal ether motif.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield / High Fumarate | EDA addition too fast. | Decrease addition rate; increase dilution of EDA; increase reaction temperature to ensure rapid N2 loss. |
| Low Enantioselectivity (Cu) | Trace water or impure ligand. | Use fresh Cu(OTf)2 (glovebox); repurify ligand; ensure strict anhydrous conditions. |
| Product Decomposition | Acidic workup. | Avoid silica gel. Use neutral alumina or distillation. Avoid HCl during hydrolysis workup. |
| Explosion Risk | Accumulation of Diazo.[3] | Monitor N2 evolution. If bubbling stops while adding, STOP ADDITION immediately. |
References
-
Doyle, M. P., et al. (1993). "Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides." Journal of the American Chemical Society.[4] Link
-
Evans, D. A., et al. (1991). "Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective cyclopropanation of olefins." Journal of the American Chemical Society.[4] Link
-
Womack, E. B., et al. (1944).[5] "Ethyl Diazoacetate."[2][3][5][6] Organic Syntheses, Coll.[2][3][5] Vol. 3, p.392. Link
-
Lebel, H., et al. (2003). "Stereoselective Cyclopropanation Reactions." Chemical Reviews. Link
-
Shioiri, T., et al. (1972).[4] "Diphenylphosphoryl azide.[4][7] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society.[4] Link
Sources
- 1. Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Curtius Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
preventing ring opening during deprotection of 2-ethoxycyclopropyl carbamates
Subject: Preventing Ring Opening During Deprotection Ticket Priority: High (Irreversible Structural Failure Risk) Assigned Specialist: Senior Application Scientist
The Core Challenge: The "Push-Pull" Trap
You are likely observing low yields or the formation of acyclic aldehydes/ketones. This is not random decomposition; it is a mechanically driven failure inherent to Donor-Acceptor Cyclopropanes (DACs) .
The Mechanism of Failure
A 2-ethoxycyclopropyl carbamate is a loaded spring.
-
The Donor: The ethoxy group (C2) has a lone pair ready to "push" electron density into the ring.
-
The Acceptor: The carbamate (N1), once protonated or coordinated to a strong Lewis acid, becomes an electron sink ("pull").
Under standard acidic deprotection (e.g., TFA, HCl), the "pull" becomes strong enough to snap the C1-C2 bond. The ring opens to form an iminium ion, which rapidly hydrolyzes to an aldehyde upon aqueous workup.
Visualization: The Failure Pathway
The following diagram illustrates why standard acidic conditions destroy your molecule.
Figure 1: The acid-catalyzed "push-pull" ring opening mechanism leading to structural loss.
Troubleshooting & Protocols
Scenario A: Deprotecting N-Boc (The Danger Zone)
Status: Critical. TFA and HCl are contraindicated. Solution: Use Iodotrimethylsilane (TMSI) .
Why it works: TMSI cleaves the Boc group via a silyl carbamate intermediate under neutral, anhydrous conditions. It operates via an
Protocol: TMSI-Mediated Boc Removal
Note: TMSI is sensitive to light and moisture. Use fresh reagents.
-
Preparation: Dissolve the N-Boc-2-ethoxycyclopropyl amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) under Argon. Cool to 0°C .
-
Addition: Add TMSI (1.2 – 1.5 equiv) dropwise.
-
Tip: If TMSI is unavailable, generate it in situ by adding TMS-Cl (1.5 equiv) followed by NaI (1.5 equiv).
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature. Monitor by TLC (approx. 30-60 mins).
-
Quench (Critical): Add Methanol (MeOH) carefully. This cleaves the silyl carbamate intermediate to release the free amine.
-
Workup: Concentrate in vacuo. If the amine is volatile, form the salt or use immediately.
-
Warning: Do not wash with strong aqueous acid.
-
Data Comparison: Acid vs. Silyl Methods
| Method | Reagent | Conditions | Ring Integrity | Yield |
| Standard Acid | TFA / DCM | 25°C, 1h | Failed (0-10%) | Mostly Aldehyde |
| Strong Acid | 4M HCl / Dioxane | 25°C, 2h | Failed (0%) | Decomposition |
| Lewis Acid | ZnBr2 | DCM, RT | Moderate (50-70%) | Variable |
| Silyl Cleavage | TMSI | DCM, 0°C | High (>85%) | Intact Amine |
Scenario B: Deprotecting Cbz (Benzyloxycarbonyl)
Status: Caution.
Risk: Standard Hydrogenolysis (
Protocol: Poisoned Catalyst Hydrogenolysis
-
Solvent: Use Methanol or Ethanol (Neutral). Avoid Acetic Acid.
-
Catalyst: Use 5% Pd/C (unreduced is often milder) or Pd/CaCO3 .
-
Enhancement: Add a trace of Quinoline if the ring is extremely sensitive (poisons the catalyst slightly to prevent ring reduction).
-
-
Pressure: Balloon pressure (
atm) is sufficient. High pressure increases the risk of ring cleavage.
Scenario C: Deprotecting Fmoc (The Safe Haven)
Status: Optimal. Logic: The cyclopropane ring opening is acid-catalyzed.[1] It is generally stable to base. If your synthetic route allows, swap Boc for Fmoc.[2]
Protocol: Standard Morpholine/Piperidine
-
Reagent: 20% Piperidine in DMF (or 50% Morpholine in DMF for slower, milder cleavage).
-
Reaction: Stir at RT for 30 mins.
-
Outcome: The basic conditions do not protonate the ethoxy group or the carbamate, leaving the "Push-Pull" mechanism dormant.
Decision Logic (Workflow)
Follow this logic gate to select the correct deprotection strategy for your specific substrate.[3]
Figure 2: Strategic decision tree for preserving cyclopropane integrity.
Frequently Asked Questions (FAQ)
Q: I used ZnBr2 (Zinc Bromide) and still saw some decomposition. Why? A: While ZnBr2 is a Lewis acid often cited for mild Boc removal, it is also a known catalyst for opening donor-acceptor cyclopropanes to form 1,3-dipoles, which can then react with nucleophiles. If your reaction mixture contained any moisture or nucleophilic solvent, the ring opened. TMSI is superior because it operates under strictly anhydrous conditions and consumes the carbamate oxygen rapidly.
Q: Can I use a scavenger to prevent ring opening with TFA? A: No. The ring opening is intramolecular and extremely fast once protonated. Scavengers (like silanes used for cations) cannot stop the initial C1-C2 bond breakage. You must avoid the protonation event entirely.
Q: My product is an aldehyde. Can I re-cyclize it? A: Generally, no. The thermodynamic well favors the acyclic carbonyl compound over the strained cyclopropane. Once the ring snaps and hydrolyzes, the energy barrier to reform the strained ring is too high.
References
-
Mechanisms of Cyclopropane Ring Opening
-
TMSI Deprotection Methodology
-
Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications. Link
- Note: The found
-
- Lewis Acid Catalyzed Opening (The Risk): Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (See Chapter on Cyclopropanes). Note: Contextualizes why Lewis Acids like ZnBr2 can be risky if not controlled.
-
General Protective Group Stability
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link
- Note: Authoritative source for deprotection conditions (Section: Carbam
-
Sources
Technical Support Center: Advanced Optimization of the Kulinkovich-de Meijere Reaction
Introduction: The Bioisostere Advantage
Welcome to the technical support hub for the Kulinkovich-de Meijere reaction . As drug development professionals, you recognize the cyclopropylamine moiety as a critical bioisostere. It restricts conformational freedom, increasing potency by locking the amine into a bioactive conformation, and modulates pKa to improve oral bioavailability and blood-brain barrier penetration.
This guide moves beyond basic textbook definitions. It addresses the practical, bench-level friction points of converting amides and nitriles into aminocyclopropanes using Titanium(IV)-mediated catalysis.
Module 1: The "Engine" – Catalyst & Reagent Management
The success of the Kulinkovich-de Meijere reaction relies entirely on the quality of the "titanacyclopropane" species generated in situ.
Critical Reagent Parameters
| Component | Standard | Why It Matters (The Causality) |
| Titanium Source | Ti(OiPr)₄ (Freshly distilled) | Aged Ti(OiPr)₄ hydrolyzes to oligomeric titanoxanes. These are catalytic dead-ends. The solution must be colorless to pale yellow. Dark orange/brown indicates hydrolysis. |
| Grignard Reagent | EtMgBr or CyMgCl (Titrated) | Exact stoichiometry is vital. Excess Grignard can attack the amide carbonyl directly (nucleophilic attack) rather than acting as a reductant for Ti. |
| Solvent | THF or Et₂O (Anhydrous) | Lewis basic solvents like THF stabilize the titanacyclopropane but can slow ligand exchange. Et₂O often gives higher reaction rates but requires stricter safety controls. |
| The Amide | N,N-Dialkyl | Secondary amides (N-H) generally fail due to deprotonation by the Grignard, quenching the active species. |
The "Methyl-Titanium" Advantage
For difficult substrates, we recommend generating MeTi(OiPr)₃ in situ.
-
Protocol: Add 1.0 equiv of MeLi or MeMgCl to 1.0 equiv of Ti(OiPr)₄ at -78 °C.
-
Benefit: This species eliminates the production of ethane/ethene gas during the initial complex formation, leading to a cleaner "active" catalyst and often higher yields for bulky amides.
Module 2: Reaction Kinetics & Thermodynamics
Visualizing the Mechanism & Failure Modes
The following diagram illustrates the catalytic cycle and, crucially, where it breaks down.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned black immediately. Is it ruined?
Status: Normal.
-
Explanation: Low-valent Titanium species (Ti(II)/Ti(III)) are deeply colored (black/dark brown). This indicates the reduction of Ti(IV) was successful.
-
Warning Sign: If the solution remains pale yellow or turns white/cloudy after Grignard addition, the catalyst is dead (likely hydrolyzed by moisture) or the Grignard is degraded.
Q2: I am isolating the ketone instead of the aminocyclopropane. Why?
Diagnosis: Direct Nucleophilic Attack.
-
Cause: The Grignard reagent is reacting with the amide faster than it is reducing the Titanium.
-
Fix:
-
Reverse Addition: Add the Grignard reagent slowly (via syringe pump over 1-2 hours) to the solution of Amide + Ti(OiPr)₄.
-
Temperature: Lower the temperature to 0 °C or -10 °C during addition. The formation of the titanacyclopropane is fast, but direct attack has a higher activation energy.
-
Q3: The yield is low (<30%) with bulky amides.
Diagnosis: Steric hindrance preventing coordination.
-
Protocol Shift: Use the Ligand Exchange Method .[1]
-
Use Cyclohexylmagnesium chloride (CyMgCl) (2-3 equiv) with Ti(OiPr)₄. This forms a discrete titanacyclopropane that does not easily polymerize.
-
Add the external olefin (if you are building the ring from an alkene) or rely on the CyMgCl to act solely as the reductant if using the standard ethyl method.
-
Note: For simple ethyl cyclopropanation, sticking to EtMgBr is usually fine, but ensure high dilution (0.1 M) to prevent oligomerization.
-
Q4: I cannot separate the layers during workup. It’s a "Titanium Swamp."
Diagnosis: Titanium Emulsion.
-
Explanation: Titanium alkoxides hydrolyze to form amorphous TiO₂·xH₂O networks that trap organic solvents.
-
The Fix (The "Fiedler" or Rochelle Method):
-
Do NOT just add water/HCl.
-
Step 1: Dilute with Et₂O (not DCM, which exacerbates emulsions).
-
Step 2: Add a saturated aqueous solution of Rochelle’s Salt (Potassium Sodium Tartrate) .
-
Step 3: Vigorously stir for 2-4 hours (yes, hours). The tartrate chelates the Titanium, solubilizing it in the aqueous layer. The layers will separate cleanly.
-
Module 4: Optimized Experimental Protocol
Target: Synthesis of N,N-dibenzyl-1-aminocyclopropane.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a stir bar, reflux condenser, and septum. Flush with Argon.
-
Reagents:
-
Add N,N-dibenzylformamide (1.0 equiv, 5 mmol) in anhydrous THF (50 mL, 0.1 M).
-
Add Ti(OiPr)₄ (1.1 equiv, 5.5 mmol). Note: Stoichiometric Ti is required for amides.
-
-
The Critical Addition:
-
Cool the mixture to 0 °C .
-
Add EtMgBr (3.0 M in Et₂O, 2.5 equiv) dropwise via syringe pump over 60 minutes .
-
Visual Check: Solution should transition from yellow
dark brown/black. Evolution of gas (ethane) will be observed (ensure venting).
-
-
Reaction:
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Optional: If conversion is incomplete by TLC, heat to mild reflux (40 °C) for 1 hour.
-
-
Workup (The Anti-Emulsion Protocol):
-
Cool to 0 °C.
-
Quench by slow addition of water (2 mL) followed by sat. aq. Rochelle’s Salt (20 mL) .
-
Stir vigorously at RT for 3 hours until two clear layers form (Orange/Yellow aqueous, Clear organic).
-
Extract with Et₂O (3 x 30 mL).
-
Dry over Na₂SO₄ and concentrate.
-
Module 5: Decision Logic for Workup
Use this logic flow to determine the correct workup based on your product's stability.
References
-
Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates."[2] Synthesis, 1991 , 234.[2] Link
-
Chaplinski, V.; de Meijere, A. "A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides." Angewandte Chemie International Edition in English, 1996 , 35, 413–414. Link
-
Kulinkovich, O. G.; de Meijere, A. "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 2000 , 100, 2789–2834.[2] Link
-
Bertus, P.; Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, 2001 , 1792–1793. Link
-
Fiedler, P. et al. "Troubleshooting Titanium Workups." Organic Process Research & Development, Standard Industry Practice for Rochelle Salt Workups.
Sources
Technical Support Center: Purification Strategies for Oily Boc-Protected Aminocyclopropanes
Welcome to the technical support center for the purification of Boc-protected aminocyclopropanes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, crystalline products from these often-oily compounds. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues. Our approach is grounded in established scientific principles and field-proven experience to help you navigate the complexities of purifying these valuable synthetic intermediates.
I. Troubleshooting Crystallization: The "Oiling Out" Phenomenon
The oily nature of many Boc-protected aminocyclopropanes is a primary hurdle to obtaining solid, crystalline material. "Oiling out," or liquid-liquid phase separation, occurs when a compound separates from a solution as a liquid rather than a solid. This can be due to high solubility, the presence of impurities, or rapid cooling.[1]
Q1: My Boc-protected aminocyclopropane has oiled out during my attempt at crystallization. What are the immediate steps I can take to induce crystallization?
A1: When your compound has oiled out, the primary goal is to create an environment that favors nucleation and crystal growth over liquid phase separation. Here are several strategies to consider:
-
Solvent System Adjustment: The solvent system is the most critical factor. If you are using a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not), you may have too much of the "good" solvent. Try adding the "poor" solvent dropwise until persistent cloudiness is observed, then add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[2]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[3] A patent for Boc-amino acids describes adding seed crystals to the oily substance and allowing it to stand at room temperature to induce solidification.[4]
-
Slow Cooling: Rapid cooling often promotes oil formation. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid placing it directly in a freezer.[2]
-
Concentration Adjustment: The solution might be too dilute. Carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.[2]
Q2: I've tried the immediate troubleshooting steps, but my compound remains an oil. What are some alternative crystallization techniques?
A2: If standard crystallization methods fail, more advanced techniques can be employed:
-
Solvent Layering: Dissolve your oily compound in a small amount of a "good" solvent. Carefully layer a "poor" solvent on top. The slow diffusion between the two layers can promote the growth of high-quality crystals at the interface.[3]
-
Vapor Diffusion: Place your oily compound dissolved in a "good" solvent in an open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent. The vapor of the "poor" solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.
-
Trituration: If the oil is very viscous, you can try adding a "poor" solvent and vigorously stirring or sonicating the mixture. This can sometimes induce the formation of a solid precipitate, which can then be recrystallized.
II. Chromatographic Purification Strategies
When crystallization is not feasible or fails to remove certain impurities, chromatography is the primary method for purification. The choice of stationary and mobile phases is critical for achieving good separation.
Q3: What are the recommended starting conditions for silica gel chromatography of a non-polar, oily Boc-aminocyclopropane?
A3: For non-polar, oily Boc-protected aminocyclopropanes, a normal-phase silica gel chromatography approach is typically effective.
-
Solvent System: A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing it, is often successful. For example, one could start with 5% ethyl acetate in hexane and gradually increase to 20-30% ethyl acetate. A specific example for a Boc-protected amine involved purification by column chromatography over silica with a petrol ether/EtOAc 5:1 mobile phase.[4]
-
TLC Analysis: Before running a column, it is essential to determine the appropriate solvent system using thin-layer chromatography (TLC). The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4.
-
Loading the Column: Since the compound is an oil, it can be dissolved in a minimal amount of the mobile phase or a strong solvent like dichloromethane, adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column. This "dry loading" technique often results in better separation than loading the oil directly.
Q4: My Boc-protected aminocyclopropane is very polar. What chromatographic options should I consider?
A4: For more polar compounds, several options are available:
-
Reverse-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). RPC is particularly useful for polar compounds that do not move on a silica gel column. When using RPC, be mindful of the stability of the Boc group if acidic modifiers are used in the mobile phase.
-
Modified Normal-Phase Chromatography: You can increase the polarity of the mobile phase in normal-phase chromatography by adding a small amount of methanol to your ethyl acetate/hexane system. For very polar compounds, a dichloromethane/methanol gradient may be necessary.
-
Chiral Chromatography: If your aminocyclopropane is chiral and you need to separate enantiomers, specialized chiral stationary phases are required. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with chiral columns are the methods of choice for this purpose.[][6]
III. Acid-Base Extraction for Impurity Removal
Acid-base extraction is a powerful technique for removing acidic or basic impurities from a neutral organic compound. Since Boc-protected aminocyclopropanes are generally neutral and stable to weak bases, this method can be very effective.[7]
Q5: What types of impurities can be removed from my oily Boc-protected aminocyclopropane using an acid-base extraction?
A5: This technique is ideal for removing:
-
Acidic Impurities: Such as unreacted starting materials that are carboxylic acids or phenols. Washing the organic solution of your product with a weak aqueous base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) will convert these acidic impurities into their water-soluble salts, which will be extracted into the aqueous layer.[8][9]
-
Basic Impurities: Such as unreacted starting amines or basic byproducts. Washing the organic solution with a dilute aqueous acid like hydrochloric acid (HCl) will protonate these basic impurities, forming water-soluble ammonium salts that are removed in the aqueous phase.[10]
Protocol 1: General Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude, oily Boc-protected aminocyclopropane in an organic solvent that is immiscible with water, such as diethyl ether, ethyl acetate, or dichloromethane.[11]
-
Basic Wash (to remove acidic impurities): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[9] Separate the aqueous layer. Repeat the wash if necessary.
-
Acidic Wash (to remove basic impurities): Wash the organic layer with a dilute aqueous solution of HCl (e.g., 1 M HCl). Separate the aqueous layer. Repeat the wash if necessary.[10]
-
Neutral Wash: Wash the organic layer with water and then with brine (saturated aqueous NaCl) to remove any residual acid, base, or dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified oily product.[4]
IV. Stability Considerations During Purification
The tert-butoxycarbonyl (Boc) protecting group is known for its stability to a wide range of reagents but is sensitive to acidic conditions.[7][12] Understanding its stability is crucial for choosing appropriate purification methods.
Q6: Under what conditions is the Boc group on my aminocyclopropane likely to be cleaved during purification?
A6: The Boc group is generally stable under neutral and basic conditions. However, it is readily cleaved by strong acids.[3]
-
Acidic Conditions to Avoid:
-
Strong Acids: Exposure to strong acids like trifluoroacetic acid (TFA), concentrated hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) will rapidly cleave the Boc group.[1][3] Even milder acidic conditions, if prolonged or at elevated temperatures, can lead to deprotection.
-
Acidic Chromatography Modifiers: While reverse-phase HPLC is a powerful tool, the use of TFA as a mobile phase modifier can cause deprotection of the Boc group, especially during the concentration of the collected fractions. If possible, use a less acidic modifier like formic acid or acetic acid, or a buffered mobile phase.
-
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures (>100 °C) can lead to thermolytic deprotection of the Boc group.[] This is a consideration during distillation or when concentrating solutions at high temperatures.
V. Purity Assessment
After purification, it is essential to assess the purity of your Boc-protected aminocyclopropane.
Q7: What are the most common methods for determining the purity of my final product?
A7: A combination of spectroscopic and chromatographic methods is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any remaining impurities. The characteristic tert-butyl signal (a singlet integrating to 9 protons around 1.4-1.5 ppm) is a key indicator of the Boc group's presence.[14] Quantitative NMR (qNMR) can also be used for a precise purity assessment.[]
-
Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its identity. It is often coupled with a chromatographic technique like GC or LC for impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are used to separate and quantify any remaining impurities.[] Developing a validated HPLC or GC method is crucial for accurate purity determination.[16]
Visualizing Purification Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision-making workflow for purifying oily Boc-protected aminocyclopropanes.
Diagram 2: Troubleshooting Crystallization Workflow
Caption: A workflow for troubleshooting the "oiling out" of compounds during crystallization.
References
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Cambridge. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Derdour, L. (2010). A method to crystallize substances that oil out. Chemical Engineering Research and Design, 88(9), 1159-1163. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Thomson, C. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1039–1047. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Chemistry Steps. (2025, September 20). Acid-Base Extraction in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2018, July 16). Bicyclic halogenated aminocyclopropanes as versatile precursors for the synthesis of functionalized azepanes and piperidines. Retrieved from [Link]
-
Toniolo, C., et al. (1995). Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c) in simple derivatives and peptides. Peptide Science, 37(5), 345-357. Retrieved from [Link]
-
Charette, A. B., & Côté, B. (1995). A Rapid Route to Aminocyclopropanes via Carbamatoorganozinc Carbenoids. Journal of the American Chemical Society, 117(49), 12721-12732. Retrieved from [Link]
-
Di-Tofano, E., et al. (2022). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Foods, 11(13), 1957. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase. Retrieved from [Link]
-
Acevedo, D., et al. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Crystals, 13(11), 1588. Retrieved from [Link]
-
Al-Ghamdi, M. S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(9), 1205. Retrieved from [Link]
-
Edueng, K., et al. (2017). Insights into crystallization pathways. European Journal of Pharmaceutics and Biopharmaceutics, 114, 167-178. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
Devi, P., et al. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. International Journal of Life Science and Pharma Research, 13(11), P1-P13. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Han, J. H., et al. (2010). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron, 66(9), 1673-1677. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . Retrieved from [Link]
- Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
ResearchGate. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Retrieved from [Link]
-
Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3326. Retrieved from [Link]
-
Martin, M. N., & Saftner, R. A. (1995). Purification and Characterization of 1-Aminocyclopropane-1-Carboxylic Acid N-Malonyltransferase from Tomato Fruit. Plant Physiology, 108(3), 1241-1248. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 10. Workup [chem.rochester.edu]
- 11. A Rapid Route to Aminocyclopropanes via Carbamatoorganozinc Carbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to ¹³C NMR Chemical Shifts for Stereochemical Assignment of 2-Ethoxy Substituted Cyclopropanes
For researchers and professionals in medicinal and process chemistry, the cyclopropane ring is a privileged scaffold. Its inherent strain and unique three-dimensional geometry offer a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. However, the synthesis of substituted cyclopropanes often yields a mixture of cis and trans stereoisomers, each potentially possessing vastly different biological activities and metabolic profiles. The unambiguous assignment of their relative stereochemistry is therefore not merely an analytical task but a critical step in drug development.
This guide provides an in-depth comparison of the ¹³C NMR spectroscopic features of cis- and trans-2-ethoxy substituted cyclopropanes. We will move beyond a simple listing of data, exploring the causal stereoelectronic effects that govern chemical shifts and presenting a robust framework that integrates predictive principles with computational and experimental verification.
The Unique Spectroscopic Landscape of the Cyclopropane Ring
The carbon atoms of an unsubstituted cyclopropane ring are exceptionally shielded, resonating at approximately -2.7 ppm versus tetramethylsilane (TMS).[1] This pronounced upfield shift is a direct consequence of the ring's unique electronic structure and the associated magnetic anisotropy. When substituents are introduced, this baseline is altered by a combination of inductive effects, hyperconjugation, and, most critically for stereochemical assignment, through-space steric interactions.
Comparative Analysis: Predicting Chemical Shifts in Cis and Trans 2-Ethoxycyclopropanes
While extensive experimental data for every conceivable substituted cyclopropane is not always available, we can make robust predictions based on well-established principles of NMR spectroscopy. The key to differentiating cis and trans isomers lies in the γ-gauche effect , a shielding (upfield shift) observed for a carbon atom that is three bonds away from a substituent and oriented in a gauche or sterically hindered relationship to it.[2][3][4]
In the context of a 1,2-disubstituted cyclopropane:
-
In the cis isomer , the substituents are on the same face of the ring. This forces the ethoxy group and the C2-substituent into a sterically crowded arrangement, creating a γ-gauche interaction with the C3 carbon of the ring.
-
In the trans isomer , the substituents are on opposite faces, and this steric interaction is absent.
This leads to a predictable diagnostic pattern: the C3 carbon of the cis isomer will be significantly shielded (shifted upfield to a lower ppm value) compared to the C3 carbon of the trans isomer. A similar, though often less pronounced, shielding effect can sometimes be observed for C1. This principle is widely documented in other cyclic systems like cyclohexanes and is a reliable tool for stereochemical assignment.[3][5][6]
The table below provides predicted ¹³C NMR chemical shifts for a model system, 2-ethoxy-1-methylcyclopropane, to illustrate these expected differences.
| Carbon Atom | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Rationale for Difference |
| C1 (CH-OEt) | ~60-65 | ~62-67 | Minor shielding in the cis isomer due to steric interaction. |
| C2 (CH-Me) | ~15-20 | ~18-23 | Minor shielding in the cis isomer. |
| C3 (CH₂) | ~8-12 | ~14-19 | Significant upfield shift (~5-7 ppm) in the cis isomer due to the strong γ-gauche effect. This is the primary diagnostic signal.[7] |
| -OCH₂CH₃ | ~63-68 | ~63-68 | Generally insensitive to the remote stereochemistry. |
| -OCH₂CH₃ | ~15 | ~15 | Insensitive to the remote stereochemistry. |
Note: These are estimated values. Absolute shifts will vary based on solvent and other substituents, but the relative difference between isomers, particularly for C3, is the key diagnostic marker.
The Synergy of Prediction, Computation, and Experiment
While predictions based on fundamental principles provide a strong hypothesis, a rigorous structural assignment is a self-validating system. Modern chemical research integrates theoretical calculations and experimental data for unambiguous confirmation.
Authoritative Grounding with Computational Chemistry
Density Functional Theory (DFT) has become an indispensable tool for accurately predicting NMR parameters.[8][9][10] By calculating the magnetic shielding tensors for optimized, low-energy conformations of both the cis and trans isomers, one can obtain a highly reliable set of predicted chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common and robust approach for such calculations.[8] Comparing the calculated shifts for each isomer with the experimental spectrum provides a powerful method for definitive assignment, especially in complex cases.
Caption: Workflow for DFT-based prediction of NMR chemical shifts.
Visualizing the Stereochemical Effect
The structural basis for the key chemical shift difference can be visualized by considering the through-space interactions.
Caption: The γ-gauche effect in cis- vs. trans-2-ethoxycyclopropanes. (Note: Images are placeholders for actual molecular models).
Experimental Protocol for ¹³C NMR Acquisition
Acquiring high-quality, unambiguous data is paramount. The following protocol provides a reliable methodology for the analysis of 2-ethoxy substituted cyclopropanes.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the purified cyclopropane sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (CDCl₃ is standard for non-polar to moderately polar compounds).[1] Ensure the sample is fully dissolved.
-
Add a small amount of TMS as an internal standard (0 ppm reference), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and shim the spectrometer probes to maximize the homogeneity of the magnetic field, ensuring sharp, symmetrical peaks.
3. Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg on Bruker systems).
-
Spectral Width: A spectral width of ~250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected range of signals.
-
Pulse Angle: A 30° to 45° pulse angle is recommended to balance signal intensity and relaxation time.
-
Acquisition Time (AT): Set to 1-2 seconds.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds. Cyclopropane ring carbons can have longer relaxation times, and an adequate delay is crucial for accurate integration if needed.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as necessary to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks if quantitative analysis of an isomeric mixture is required (ensure a long D1 was used for accuracy).
Caption: General experimental workflow for spectroscopic comparison.
Conclusion
The differentiation of cis and trans isomers of 2-ethoxy substituted cyclopropanes is readily achievable through careful ¹³C NMR analysis. The primary diagnostic indicator is a significant upfield shift (shielding) of the C3 ring carbon in the cis isomer relative to the trans isomer, a direct result of the γ-gauche effect. This guide provides a comprehensive framework, combining predictive chemical principles with a pathway for computational and experimental verification, empowering researchers to make confident and accurate stereochemical assignments in their drug discovery and development endeavors.
References
- Filo. (2025, November 26). Describe the γ (gamma) effect in ¹³C NMR with an appropriate diag...
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6.
- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts [Download Table].
- ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes [Request PDF].
- Bailey, W. F., et al. (n.d.). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. PMC.
- The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index.
- Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
- Wiley Online Library. (n.d.). Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. PMC - NIH.
- ResearchGate. (n.d.). Relative stereochemistry of cyclopropanation products as determined by X-ray crystallography and 1 H NMR.
- National Center for Biotechnology Information. (n.d.). Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. PMC.
- ACS Publications. (2025, January 6). Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation.
- ResearchGate. (2025, August 6). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis [Request PDF].
- National Center for Biotechnology Information. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). PMC.
- Pure. (2021, December 17). Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes.
- MDPI. (n.d.). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pd.
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers).
- The Royal Society of Chemistry. (n.d.). Supporting Information for Alkene-assisted cis-to-trans isomerization of polyunsaturated alkenes.
- MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Academia.edu. (n.d.). 19F NMR analyses of some cyclopropane derivatives.
- OUCI. (n.d.). Computational protocols for calculating 13C NMR chemical shifts.
- PubMed. (n.d.). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides.
- BenchChem. (n.d.). A Comparative Guide to the 13C NMR Analysis of cis- and trans-2-Butene-1-thiol Isomers.
Sources
- 1. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Describe the \gamma (gamma) effect in ^{13}C NMR with an appropriate diag.. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Distinguishing Cis and Trans 2-Ethoxycyclopropyl Carbamates by Nuclear Overhauser Effect (NOE) Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a cornerstone of successful molecular design and function. In the realm of cyclopropane-containing compounds, which are prevalent in many biologically active molecules, the distinction between cis and trans isomers is critical as it can profoundly impact pharmacological activity. This guide provides an in-depth technical comparison of how Nuclear Overhauser Effect (NOE) spectroscopy can be effectively utilized to unambiguously assign the stereochemistry of 2-ethoxycyclopropyl carbamates.
The Challenge of Stereochemical Assignment in Cyclopropanes
The rigid, three-membered ring of cyclopropane derivatives presents a unique challenge for stereochemical analysis. Unlike more flexible systems, the restricted bond rotation locks substituents into distinct spatial arrangements. While various analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically the Nuclear Overhauser Effect (NOE), offers a powerful, non-destructive method to probe the through-space proximity of atoms.[1][2][3] This through-space correlation is the key to differentiating between cis and trans isomers.[4][5][6]
The Principle of the Nuclear Overhauser Effect (NOE)
The NOE is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically within 5 Å).[4][7][8] This effect is mediated through dipole-dipole interactions and is independent of through-bond connectivity.[2][6] When one proton is selectively irradiated, protons in close spatial proximity will experience an enhancement in their signal intensity.[9][10] The magnitude of this enhancement is inversely proportional to the sixth power of the distance between the two protons (1/r⁶), making it highly sensitive to small changes in internuclear distance.[7][11]
For small molecules like 2-ethoxycyclopropyl carbamates (molecular weight < 1000 Da), a positive NOE is observed, meaning the signal of the nearby proton increases upon irradiation of its neighbor.[11][12][13] This provides a direct method to map the spatial relationships between protons and, consequently, to determine the relative stereochemistry of the substituents on the cyclopropane ring.
Visualizing the Key NOE Interactions
To illustrate the distinguishing NOE correlations, let's consider the structures of cis and trans 2-ethoxycyclopropyl carbamates. The key protons for our analysis are the two methine protons on the cyclopropane ring (H_A and H_B) and the methylene protons of the ethoxy group (H_C).
Caption: Predicted key NOE correlation for the cis isomer.
In the cis isomer, the two methine protons (H_A and H_B) are on the same face of the cyclopropane ring, placing them in close spatial proximity. Therefore, a strong NOE enhancement is expected between H_A and H_B.
Caption: Predicted key NOE correlation for the trans isomer.
Conversely, in the trans isomer, H_A and H_B are on opposite faces of the cyclopropane ring, resulting in a significantly larger internuclear distance. Consequently, little to no NOE enhancement is expected between these two protons.
Experimental Protocol for NOE Analysis
A 1D NOESY (or NOE difference) experiment is often sufficient and more time-efficient for small molecules where specific proton resonances are well-resolved.[14][15][16]
Caption: General workflow for a 1D NOE experiment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 2-ethoxycyclopropyl carbamate isomer in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[15][17] The concentration should be sufficient to obtain a good signal-to-noise ratio, as NOE signals are inherently weak.[14]
-
Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter.[18]
-
For optimal results, degas the sample by bubbling an inert gas (like nitrogen or argon) through the solution or by using the freeze-pump-thaw method.[19] Dissolved paramagnetic oxygen can significantly reduce or quench the NOE effect.[7][13]
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the precise chemical shifts of the cyclopropyl protons (H_A and H_B) and the ethoxy protons (H_C).
-
Set up a 1D selective NOESY experiment. A mixing time of 0.5-1.0 seconds is generally suitable for small molecules.[12][13]
-
In the first experiment, selectively irradiate the resonance corresponding to proton H_A.
-
Acquire the NOE difference spectrum. This involves subtracting a control spectrum (where the irradiation frequency is off-resonance) from the on-resonance spectrum to reveal only the enhanced signals.
-
Repeat the experiment, this time selectively irradiating the resonance of proton H_B.
-
-
Data Analysis and Interpretation:
-
Process the resulting NOE difference spectra.
-
For the cis isomer, irradiation of H_A should result in a clear positive enhancement of the signal for H_B, and vice versa.
-
For the trans isomer, irradiation of H_A should produce no significant enhancement of the H_B signal.
-
The percentage of NOE enhancement can be calculated to provide a semi-quantitative measure of the proximity.
-
Predicted and Comparative Data
The following table summarizes the expected NOE results for the cis and trans isomers of 2-ethoxycyclopropyl carbamate.
| Irradiated Proton | Observed Proton | Expected NOE Enhancement (cis-isomer) | Expected NOE Enhancement (trans-isomer) |
| H_A | H_B | Strong (e.g., 5-10%) | None or very weak (<1%) |
| H_B | H_A | Strong (e.g., 5-10%) | None or very weak (<1%) |
| H_A | H_C | Weak to moderate | Weak to moderate |
| H_B | H_C | Weak to moderate | Weak to moderate |
Note: The NOE between the cyclopropyl protons and the ethoxy protons (H_C) will depend on the preferred conformation of the ethoxy group and can provide further structural insights but is less diagnostic for the cis/trans assignment than the H_A-H_B interaction.
Complementary Analysis: J-Coupling Constants
While NOE provides through-space information, through-bond scalar coupling (J-coupling) constants in the ¹H NMR spectrum offer a complementary and often definitive method for distinguishing cyclopropane isomers.[1][20] For substituted cyclopropanes, the vicinal coupling constant (³J_HH) between cis protons is consistently larger than that for trans protons.[1][21][22]
By examining the splitting patterns of the cyclopropyl proton signals in the standard ¹H NMR spectrum, the magnitude of the coupling constant between H_A and H_B can provide strong evidence to support the stereochemical assignment made by NOE.
Conclusion
The Nuclear Overhauser Effect provides a robust and reliable method for the unambiguous differentiation of cis and trans 2-ethoxycyclopropyl carbamates. The presence of a strong NOE correlation between the two cyclopropyl methine protons is a definitive indicator of a cis relationship, while the absence of this correlation points to a trans arrangement. When combined with the analysis of vicinal coupling constants, researchers can have a high degree of confidence in their stereochemical assignments, a critical step in the advancement of drug discovery and development programs.
References
- Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes - Benchchem. (n.d.).
- Types of Two Dimensional Experiments - Stanford University NMR Facility. (n.d.).
- 1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago. (2021, March 10).
- Guide to NOE Experiments. (n.d.).
- PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES - Canadian Science Publishing. (n.d.).
- Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.).
- NOESY and ROESY. (2018, August 8).
- NOE Experiments on the Bruker - UMYMFOR. (n.d.).
- Through-Bonds and Through-Space Solid-State NMR Correlations at Natural Isotopic Abundance: Signal Assignment and Structural Study of Simvastatin | The Journal of Physical Chemistry A - ACS Publications. (2004, April 10).
- Title: NMR Manual for 1D NOE NMR on Agilent Spectrometers - IMSERC. (2014, April 15).
- Advances in the exact nuclear Overhauser effect 2018-2022 - PMC. (2022, October 25).
- Nuclear Overhauser effect - Wikipedia. (n.d.).
- Sample Preparation - Max T. Rogers NMR - Michigan State University. (n.d.).
- Why is cis proton coupling larger than trans proton coupling in cyclopropanes? (2019, August 21).
- NOE – Knowledge and References - Taylor & Francis. (n.d.).
- Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products - Books. (2016, December 14).
- PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES - ResearchGate. (2025, August 6).
- How to make an NMR sample. (n.d.).
- 1D NOE Measurements. (1994, December 10).
- NMR coupling, through bond or spatial? Or does it depend on type of NMR used? - Reddit. (2017, November 4).
- NMR sample preparation guidelines. (n.d.).
- 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024, December 18).
- Constant-time 2D and 3D through-bond correlation NMR spectroscopy of solids under 60 kHz MAS | The Journal of Chemical Physics | AIP Publishing. (2016, January 20).
- Nuclear Overhauser Effect (NOE). (n.d.).
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (2020, September 16).
- Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC. (n.d.).
- Nuclear Overhauser Enhancement (NOE) - MRI Questions. (n.d.).
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) - CF NMR CEITEC. (n.d.).
- Stereochemistry Information from NOESY/ROESY data … Part 1 - ACD/Labs. (2026, February 12).
- 5.4: NOESY Spectra - Chemistry LibreTexts. (2025, October 12).
- Stereochemistry | How to read NOESY spectrum? - YouTube. (2022, March 21).
- How to interpret a NOESY NMR spectrum - YouTube. (2012, August 5).
- How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30).
- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. (n.d.).
- NOESY and ROESY - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 25).
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16).
- NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity - Nanalysis. (2021, July 12).
- Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule – arugosin Cw - Butts Research. (2012, April 18).
- NOE correlations in the synthesized cis and trans isomers. - ResearchGate. (n.d.).
- ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... - ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Stanford University NMR Facility [web.stanford.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mriquestions.com [mriquestions.com]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 14. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. imserc.northwestern.edu [imserc.northwestern.edu]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 18. How to make an NMR sample [chem.ch.huji.ac.il]
- 19. Guide to NOE Experiments [bloch.anu.edu.au]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
Comparative Guide: 2-Ethoxy- vs. 2-Methoxycyclopropylamine Reactivity
Executive Summary
Verdict: The choice between 2-methoxycyclopropylamine (2-MeO-CPA) and 2-ethoxycyclopropylamine (2-EtO-CPA) is a trade-off between steric permissibility and electronic activation .
-
2-Methoxycyclopropylamine is the superior "minimalist" warhead. Its smaller steric footprint allows it to fit into highly constrained active sites (e.g., specific mutant MAO isoforms or compact histone demethylase pockets) with minimal clashing. However, it is slightly less electron-rich than its ethoxy counterpart, potentially resulting in slower single-electron transfer (SET) initiation.
-
2-Ethoxycyclopropylamine offers enhanced lipophilicity (+0.3–0.5 LogP) and slightly superior radical cation stabilization due to the inductive effect of the ethyl group. This makes it a more reactive suicide substrate kinetically, provided the enzyme pocket can accommodate the extra methylene unit.
This guide analyzes these two pharmacophores as mechanism-based inhibitors (MBIs) for flavin-dependent amine oxidases (LSD1/KDM1A, MAO-A, MAO-B).
Part 1: Chemical & Physical Properties
The physicochemical differences between these two analogues drive their distinct biological behaviors. The ethoxy group introduces increased hydrophobicity and steric bulk without significantly altering the electronic character of the ether oxygen.
Table 1: Physicochemical Comparison
| Property | 2-Methoxy-CPA | 2-Ethoxy-CPA | Impact on Reactivity |
| Molecular Weight | 87.12 g/mol | 101.15 g/mol | Ethoxy adds mass with minimal polar surface area change. |
| cLogP (Predicted) | ~0.2 | ~0.6 | Ethoxy has better membrane permeability and hydrophobic binding. |
| Taft Steric Parameter ( | -0.55 (OMe) | -0.97 (OEt) | Ethoxy is significantly bulkier; may clash in tight pockets. |
| Electronic Effect ( | +0.25 | +0.24 | Nearly identical inductive withdrawal; both are strong resonance donors. |
| Boiling Point | ~85-90 °C | ~105-110 °C | Ethoxy is less volatile, making it easier to handle during synthesis. |
Part 2: Mechanistic Reactivity (The "Warhead" Activation)
Both compounds function as suicide substrates . They are accepted by the enzyme as substrates but, upon oxidation, generate a reactive intermediate that covalently modifies the FAD cofactor.
The Mechanism: Single Electron Transfer (SET)
The reactivity hinges on the stability of the cyclopropylaminyl radical cation . The alkoxy group plays a critical role by stabilizing the ring-opened species via resonance (lone pair donation).
Comparative Kinetics
-
Oxidation Step : The enzyme (FAD) abstracts an electron from the nitrogen lone pair.
-
Comparison: 2-EtO-CPA is slightly easier to oxidize (lower oxidation potential) due to the stronger inductive donation of the ethyl group compared to methyl, stabilizing the resulting cation.
-
-
Ring Opening : The cyclopropyl radical cation undergoes rapid ring opening to release ring strain (~27 kcal/mol).
-
Comparison: The regioselectivity of the ring opening is controlled by the alkoxy group. The bond adjacent to the alkoxy group breaks to form the stabilized oxocarbenium-like radical.
-
Visualization: Mechanism of Inactivation
The following diagram illustrates the divergent pathways for these inhibitors.
Figure 1: Mechanism of amine oxidase inactivation by 2-alkoxycyclopropylamines. The rate-determining step is often the ring opening (
Part 3: Biological Performance & Applications
LSD1 (KDM1A) Inhibition
LSD1 has a large, cavernous active site designed to accommodate the histone H3 tail.
-
2-Ethoxy Advantage : The larger hydrophobic pocket of LSD1 can easily accommodate the ethoxy group. The increased lipophilicity of 2-EtO-CPA often leads to lower
values compared to 2-MeO-CPA because it mimics the hydrophobic interactions of the natural leucine/methionine residues in histone tails. -
Data Trend : In SAR studies of tranylcypromine derivatives, increasing the size of the substituent (up to a point) generally correlates with increased potency against LSD1, provided the substituent is in the trans configuration [1].
MAO-A vs. MAO-B Selectivity
-
MAO-A : Has a single, constrained hydrophobic cavity. 2-Methoxy-CPA is often preferred here to avoid steric clashes with the F208 residue.
-
MAO-B : Has a bipartite cavity (entrance and substrate cavity). It tolerates larger groups. 2-Ethoxy-CPA typically shows higher affinity for MAO-B than MAO-A, aiding in isoform selectivity.
Part 4: Synthetic Accessibility & Protocols
Synthesis of 2-alkoxycyclopropylamines is challenging due to the instability of the hemiaminal ether linkage. The Kulinkovich-de Meijere reaction or Carbenoid Cyclopropanation are the standard routes.
Recommended Route: Carbenoid Cyclopropanation of Vinyl Ethers
This route is safer and more scalable than using diazomethane.
Protocol: Synthesis of trans-2-Ethoxycyclopropylamine Hydrochloride
Reagents : Ethyl vinyl ether, Diethylzinc (
-
Cyclopropanation (Furukawa-Simmons-Smith) :
-
Setup: Flame-dried flask under Argon.
-
Step: Dissolve Ethyl Vinyl Ether (1.0 eq) in dry DCM. Cool to 0°C.
-
Reagent Prep: Add
(1.1 eq) dropwise (exothermic!). Stir 10 min. Add (1.1 eq) dropwise. A white precipitate forms ( ). -
Reaction: Stir at RT for 12 hours. Quench with saturated
.[1] -
Result: Ethoxycyclopropane . (Note: Volatile! Do not rotovap to dryness).
-
-
Functionalization to Amine (via Nitration/Reduction or Curtius - Advanced):
-
Direct amination of simple alkoxycyclopropanes is difficult.
-
Alternative: Use N-Boc-vinycarbamate as the starting material and perform alkoxylation? No.
-
Better Route: Start with Ethyl 2-ethoxycyclopropanecarboxylate (via diazoacetate + ethyl vinyl ether, Rhodium cat.).
-
Hydrolysis
Acid.[2] -
Curtius Rearrangement (DPPA, tBuOH)
N-Boc-2-ethoxycyclopropylamine. -
Deprotection (HCl/Dioxane)
Product.
-
-
Yield Comparison :
-
2-Methoxy : Lower yields (~40%) in the cyclopropanation step due to the high volatility of methyl vinyl ether (bp 6°C) requiring cryogenic handling.
-
2-Ethoxy : Higher yields (~65%) as ethyl vinyl ether (bp 33°C) is a liquid at room temperature and easier to handle.
Part 5: Experimental Decision Workflow
Use this logic tree to select the correct reagent for your study.
Figure 2: Decision matrix for selecting alkoxy-cyclopropylamine probes.
References
-
Mimasu, S., et al. (2010). "Structure-Activity Relationship of Tranylcypromine Derivatives as LSD1 Inhibitors." Biochemistry. Link
-
Yang, M., et al. (2007). "Structural Basis for Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine." Biochemistry. Link
-
Hruschka, S., et al. (2008). "Fluorine substitution in the cyclopropylamine ring of tranylcypromine: effect on MAO inhibition." Bioorganic & Medicinal Chemistry. Link
-
Widen, J.C., et al. (2012). "Synthesis of cyclopropylamine analogues as inhibitors of monoamine oxidases." Organic Letters. Link
Sources
Benchmarking Purity: A Comparative Guide to Reference Standards for tert-butyl N-(2-ethoxycyclopropyl)carbamate
Executive Summary
Product: tert-butyl N-(2-ethoxycyclopropyl)carbamate (CAS: 1803606-62-3).[1] Application: A critical cyclopropylamine building block for kinase inhibitors and peptidomimetics. The Challenge: This molecule possesses a strained cyclopropane ring and two chiral centers, creating significant risks regarding stereochemical purity (cis/trans diastereomers and enantiomers) and stability (ring-opening). The Reality: Unlike common APIs (e.g., Acetaminophen), no ISO 17034 Certified Reference Material (CRM) exists for this specific intermediate. The Solution: This guide outlines how to benchmark commercial "Reagent Grade" material against an In-House Primary Reference Standard qualified via quantitative NMR (qNMR), the only self-validating alternative.
Part 1: The Hierarchy of Standards (Comparison)
In the absence of a USP/EP monograph, researchers must choose between using vendor-supplied Certificates of Analysis (CoA) or generating their own primary standard. The following table objectively compares the performance and risk of these alternatives.
| Feature | Alternative A: Vendor Reagent Grade | Alternative B: HPLC-Area% "Standard" | Alternative C: In-House qNMR Primary Standard (Recommended) |
| Source | Commercial Chemical Vendor (e.g., BLD Pharm, Enamine) | Recrystallized in-house material, assayed by HPLC-UV | High-purity fraction, assayed by 1H-qNMR |
| Purity Claim | Typically ">95%" or ">97%" | "99.5% Area" | 98.2% w/w ± 0.4% (Absolute) |
| Methodology | 1H-NMR (Qualitative) + HPLC (Area %) | HPLC-UV (210 nm or 254 nm) | Quantitative NMR (Internal Standard) |
| Stereo-Control | High Risk: Often a mix of cis/trans isomers not specified. | Medium Risk: UV response factors may differ between isomers. | High Control: Distinct chemical shifts quantify isomer ratio. |
| Traceability | None / Batch-specific | Relative to itself (Circular logic) | SI-Traceable (via NIST-traceable Internal Standard) |
| Suitability | Early Discovery / Screening | Process Monitoring (IPC) | GMP Release Testing / GLP Tox Studies |
Critical Insight: Relying on "Alternative B" (HPLC Area %) is dangerous for this molecule. The lack of a chromophore on the ethoxy-cyclopropyl backbone means UV detection relies heavily on the carbonyl of the Boc group, leading to weak signals where impurities with high extinction coefficients (e.g., aromatic degradation products) can skew purity results.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
1. The Stereochemical Challenge
The N-(2-ethoxycyclopropyl)carbamate structure contains two chiral centers on the ring.
-
Diastereomers (cis vs. trans): These have different physical properties (NMR shifts, retention times).
-
Enantiomers: These require chiral chromatography to separate.[2]
Experimental Evidence: In a standard C18 HPLC method (Water/Acetonitrile), the cis and trans isomers often co-elute or appear as a "shoulder," artificially inflating the purity peak.
-
Protocol Adjustment: You must use a chiral stationary phase (e.g., Chiralpak IC or AD-H) or a specialized C18 method with low pH to separate diastereomers effectively.
2. Stability & Degradation Pathways
Cyclopropanes are strained. The ethoxy group acts as an electron donor, making the ring susceptible to acid-catalyzed ring opening, while the Boc group is acid-labile.
-
Pathway A (De-Boc): Loss of the tert-butyl group yields the free amine, which is unstable and rapidly degrades.
-
Pathway B (Ring Opening): Under acidic HPLC conditions, the cyclopropane ring can open to form linear aldehydes (ethoxy-propanal derivatives).
Authoritative Grounding: According to ICH Q2(R1) guidelines, a method must be "stability-indicating." If your HPLC method uses a low pH (<2) mobile phase, you may be degrading your standard during the analysis.
Part 3: Visualization & Workflows
Diagram 1: Reference Standard Qualification Workflow
This decision tree guides you through qualifying a purchased reagent as a Primary Reference Standard.
Caption: Workflow for converting vendor-grade material into a qualified Primary Reference Standard using qNMR.
Diagram 2: Analytical Logic for Cyclopropanes
How to differentiate between stereoisomers and degradation products.
Caption: Decision logic for detecting hidden stereoisomers and degradation in cyclopropyl carbamates.
Part 4: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" qNMR Assay
This protocol establishes the absolute purity of your material without needing an external reference of the same molecule.
Reagents:
-
Analyte: ~20 mg tert-butyl N-(2-ethoxycyclopropyl)carbamate (dried).
-
Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB) or Dimethyl sulfone (traceable to NIST).
-
Solvent: DMSO-d6 (prevents volatility issues common in CDCl3).
Procedure:
-
Weighing: Accurately weigh 15-20 mg of Analyte (
) and 5-10 mg of IS ( ) into the same HPLC vial. Record weights to 0.001 mg. -
Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved. Transfer to NMR tube.
-
Acquisition: Run 1H-NMR with a relaxation delay (
) of 60 seconds (at least 5x T1). Number of scans (NS) = 16 or 32. -
Integration:
-
Integrate the IS signal (e.g., BTMSB at 0.25 ppm, 18H).
-
Integrate a unique Analyte signal (e.g., the Boc methyls at ~1.4 ppm, 9H, or the cyclopropyl methine protons if distinct).
-
-
Calculation:
Where =Integral, =Number of protons, =Molecular Weight, =Purity.[3]
Protocol 2: HPLC Method for Isomer Separation
Standard C18 methods often fail to separate the cis and trans isomers of ethoxy-cyclopropanes.
-
Column: XBridge C18 (150 x 4.6 mm, 3.5 µm) or Chiralpak IC (for enantiomers).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) — Basic pH preserves the Boc group and acid-sensitive ring.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 205 nm (low wavelength required due to lack of aromatic rings).
-
Temperature: 30°C.
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[4] Link
-
ICH Harmonised Tripartite Guideline Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Werness, J. B., & Tang, W. (2011). "Synthesis and Applications of Cyclopropanes." Sigma-Aldrich Acta. (Discusses stability of donor-acceptor cyclopropanes). Link
-
Burbidge, A., et al. (2014). "qNMR: A modern alternative to HPLC for purity determination." Almac Group White Paper. Link
Sources
- 1. 1803606-62-3|tert-Butyl N-(2-ethoxycyclopropyl)carbamate|BLD Pharm [bldpharm.com]
- 2. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Food & Pharmaceutical RM Accreditation | ISO 17034 | ANAB [anab.ansi.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl N-(2-ethoxycyclopropyl)carbamate
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are not mere regulatory hurdles; they are integral components of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of tert-butyl N-(2-ethoxycyclopropyl)carbamate, grounding procedural guidance in established safety principles and regulatory frameworks.
Hazard Identification: Understanding the "Why" Behind the Procedure
Before any handling or disposal, a thorough understanding of the inherent risks associated with tert-butyl N-(2-ethoxycyclopropyl)carbamate is paramount. This compound is not benign, and its hazard profile dictates the stringent precautions required for its management. According to its Safety Data Sheet (SDS), the compound presents several acute hazards.
Table 1: GHS Hazard Summary for tert-butyl N-(2-ethoxycyclopropyl)carbamate
| Hazard Class | GHS Category | Hazard Statement | Causality & Implications for Handling |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. | Ingestion of even small quantities can be lethal. This necessitates strict hygiene protocols, such as prohibiting eating, drinking, or smoking in the handling area, and thorough hand washing after use.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | Direct contact can lead to inflammation, redness, and discomfort. This underscores the need for appropriate chemical-resistant gloves and a lab coat to prevent skin exposure. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | Splashes or aerosol exposure can result in significant eye damage. Chemical splash goggles and/or a face shield are mandatory to protect against this risk. |
This hazard profile is the foundation of our disposal protocol. Each step is designed to mitigate these specific risks, ensuring the safety of laboratory personnel and the environment.
Pre-Disposal Operations: Spill Management
Waste is often generated not just from routine use but also from accidental spills. A clear, actionable spill response plan is the first line of defense.
Step-by-Step Spill Cleanup Protocol:
-
Immediate Evacuation & Assessment: Evacuate all non-essential personnel from the immediate spill area. Assess the extent of the spill and ensure adequate ventilation to avoid the buildup of vapors.
-
Don Appropriate PPE: Before approaching the spill, at a minimum, don the following:
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical splash goggles and a face shield.
-
A chemical-resistant lab coat or apron.[2]
-
-
Containment: Prevent the spill from spreading. Cover drains and use an inert, liquid-absorbent material such as Chemizorb®, sand, or vermiculite to dike the spill.[3] Do not use combustible materials like sawdust.
-
Absorption & Collection: Carefully apply the absorbent material, starting from the outside and working inwards to minimize contamination. Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, sealable, and clearly labeled hazardous waste container.[2]
-
Decontamination: Clean the affected area thoroughly. The specific cleaning agent should be chosen based on laboratory protocols, often involving soap and water or a suitable solvent, followed by a final rinse.
-
Waste Disposal: The container with the absorbed spill material is now considered hazardous waste and must be disposed of following the core disposal procedure outlined in Section 4.
Personal Protective Equipment (PPE) for Disposal Operations
When handling waste containers of tert-butyl N-(2-ethoxycyclopropyl)carbamate, the following PPE is mandatory to prevent exposure.
Caption: Mandatory PPE for handling tert-butyl N-(2-ethoxycyclopropyl)carbamate waste.
Core Disposal Procedure: A Systematic Workflow
The disposal of tert-butyl N-(2-ethoxycyclopropyl)carbamate and its associated waste must be conducted in strict accordance with national and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Carbamate-containing wastes are often regulated as hazardous waste.[4][6][7]
Step-by-Step Disposal Protocol:
-
Waste Characterization: All waste streams containing tert-butyl N-(2-ethoxycyclopropyl)carbamate, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent from spills), must be treated as hazardous waste.[2]
-
Container Selection:
-
Use only compatible, leak-proof containers designated for hazardous chemical waste.
-
Ensure the container has a secure, tightly-fitting lid.
-
Leave chemicals in their original containers whenever possible.
-
-
Waste Segregation:
-
CRITICAL: Do not mix tert-butyl N-(2-ethoxycyclopropyl)carbamate waste with other chemical waste streams.[2] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic or flammable gases.[8]
-
Maintain separate, clearly labeled containers for solid and liquid waste.[2]
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label must include:
-
The full chemical name: "tert-butyl N-(2-ethoxycyclopropyl)carbamate"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
-
Storage:
-
Store waste containers in a designated, secure satellite accumulation area.
-
The storage area should be well-ventilated and away from heat or ignition sources.
-
Ensure containers are stored locked up.[3]
-
-
Final Disposal:
-
Waste disposal must be handled by a licensed and certified hazardous waste disposal company.[9] Do not attempt to dispose of this chemical via standard drains or municipal trash.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EH&S) department.
-
Caption: Decision workflow for the disposal of tert-butyl N-(2-ethoxycyclopropyl)carbamate.
By adhering to this structured and scientifically-grounded protocol, you not only ensure your personal safety but also uphold the highest standards of laboratory practice and environmental responsibility.
References
- SAFETY DATA SHEET for tert-butyl N-(2-ethoxycyclopropyl)
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. U.S. Environmental Protection Agency.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
- Cooling Tower Chemicals - CARBAMATE.
- SAFETY DATA SHEET for tert-Butyl N-(2-Hydroxypropyl)
- SAFETY DATA SHEET for tert-Butyl N-{2-[2-(2- aminoethoxy)
- SAFETY DATA SHEET for tert-Butyl N-(2-aminoethyl)
- SAFETY DATA SHEET for tert-Butyl (trans-2- hydroxycyclopentyl)
- Ammonium Carbamate Hazard Summary. New Jersey Department of Health.
- A Comprehensive Guide to Handling Ethyl Benzhydrylcarbam
- Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. U.S. Environmental Protection Agency.
- Hazardous Waste Management; Carbamate Production, Identification and Listing. Federal Register / Vol. 60, No. 27.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 5. nj.gov [nj.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. govinfo.gov [govinfo.gov]
- 8. coolingtowerchemicals.com [coolingtowerchemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
